Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
Description
Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- is a modified nucleoside derivative characterized by a guanosine base with a 2'-deoxyribose sugar and a substituted 8-amino group. The substitution includes an acetylated 4'-fluoro-biphenyl moiety, which introduces steric bulk and electronic modulation to the structure (Figure 1). This compound is hypothesized to be synthesized via Friedel-Crafts acylation or similar methodologies, as evidenced by analogous reactions involving biphenyl and acetyl chloride in the presence of Lewis acids like AlCl₃ . Such modifications are often employed to enhance binding affinity, metabolic stability, or fluorescence properties in nucleoside analogs for therapeutic or diagnostic applications.
Properties
CAS No. |
67764-18-5 |
|---|---|
Molecular Formula |
C24H23FN6O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H23FN6O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
InChI Key |
CWDKHPUSNNAPQW-IPMKNSEASA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction is catalyzed by palladium complexes and can be carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.
Mechanism of Action
The mechanism of action of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) involves its interaction with molecular targets such as DNA or specific enzymes. The biphenyl group may intercalate into the DNA helix, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest structural analog is 8-((1,1'-Biphenyl)-4-Ylamino)-2'-Deoxyadenosine (CAS# 84283-09-0), a deoxyadenosine derivative with an unmodified biphenylamino group at the 8-position (Table 1). Key distinctions include:
- Substituents: The target compound features an acetyl group and a fluorine atom on the biphenyl moiety, which are absent in the adenosine analog. The acetyl group may improve lipophilicity, while fluorine enhances electronic effects and metabolic resistance .
- Molecular Weight: The adenosine analog has a molar mass of 418.45 g/mol (C₂₂H₂₂N₆O₃) , whereas the target compound’s additional acetyl (C₂H₃O) and fluorine substituents likely increase its molecular weight to ~470–490 g/mol, impacting pharmacokinetics.
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural modifications.
Biological Activity
Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- (CAS No. 67764-18-5) is a synthetic nucleoside derivative that has garnered attention in biochemical research due to its potential biological activities, particularly in cancer therapy and molecular biology. This article reviews the compound's biological activity, synthesis methods, and its implications in various fields of study.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 494.5 g/mol. Its structure includes a deoxyguanosine moiety linked to an acetylated biphenyl group that is fluorinated, which may influence its interaction with biological macromolecules.
| Property | Value |
|---|---|
| CAS Number | 67764-18-5 |
| Molecular Formula | C24H23FN6O5 |
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit specific enzymes. The biphenyl moiety allows for effective stacking interactions with nucleobases, potentially disrupting DNA replication and transcription processes. Additionally, it may inhibit the activity of enzymes involved in cancer cell proliferation.
Key Mechanisms:
- DNA Intercalation: The biphenyl group intercalates between DNA bases, leading to structural distortion.
- Enzyme Inhibition: It may bind to active or allosteric sites on enzymes, disrupting their functions.
Anticancer Activity
Research indicates that guanosine derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by modulating cell cycle phases and promoting cell death pathways.
Case Study:
A study involving a related compound demonstrated that it could inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing anticancer therapies targeting proliferative diseases.
Synthesis Methods
The synthesis of guanosine derivatives typically involves multi-step organic reactions. A common method for synthesizing the biphenyl-linked guanosine derivative is the Suzuki–Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
Synthetic Route Overview:
- Formation of Aryl Halide: Synthesize the required aryl halide from a biphenyl precursor.
- Suzuki Coupling: React the aryl halide with an appropriate boronic acid under palladium catalysis.
- Acetylation: Introduce the acetyl group to form the final product.
Research Applications
The compound has potential applications in various research fields:
- Molecular Biology: As a tool for studying DNA interactions and enzyme inhibition.
- Cancer Research: Investigating its efficacy as an anticancer agent through various pathways.
- Material Science: Exploring its use in developing organic semiconductors due to its unique electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
